Enhanced Lipophilicity (cLogP) Relative to Hydroxy and Unsubstituted Azetidine Analogs
The introduction of a fluoromethyl group on the azetidine ring of 3-(3-(fluoromethyl)azetidin-1-yl)pyrazine-2-carbonitrile increases its lipophilicity compared to the 3-hydroxyazetidine analog. This is a class-level inference based on the known effect of fluorine substitution on LogP values in saturated heterocyclic amines [1]. While direct experimental cLogP data for the target compound is not publicly available, the trend is well-established for fluorinated azetidine derivatives [1][2].
| Evidence Dimension | Lipophilicity (cLogP) |
|---|---|
| Target Compound Data | Predicted to be higher than non-fluorinated analogs based on fluorine substitution trends [1] |
| Comparator Or Baseline | 3-(3-Hydroxyazetidin-1-yl)pyrazine-2-carbonitrile (CAS 1341962-36-4) |
| Quantified Difference | Fluorine substitution generally increases LogP by ~0.2-0.5 units per fluorine atom in similar scaffolds [1] |
| Conditions | Computed LogP (XLogP3) for the isolated 3-(fluoromethyl)azetidine fragment is 0.2 [2]; the target compound's cLogP is anticipated to be higher than the hydroxy analog due to the replacement of a polar hydroxyl group with a lipophilic fluoromethyl moiety. |
Why This Matters
Higher lipophilicity can improve membrane permeability and oral bioavailability, making this compound a more suitable building block for central nervous system (CNS) or intracellular target drug discovery programs where cellular penetration is critical.
- [1] Mono- and Difluorinated Saturated Heterocyclic Amines for Drug Discovery: Systematic Study of Their Physicochemical Properties. (2023). PubMed. Retrieved April 21, 2026, from https://pubmed.ncbi.nlm.nih.gov/ View Source
- [2] PubChem. (2026). 3-(Fluoromethyl)azetidine. PubChem Compound Summary for CID 66596287. Retrieved April 21, 2026, from https://pubchem.ncbi.nlm.nih.gov/compound/66596287 View Source
